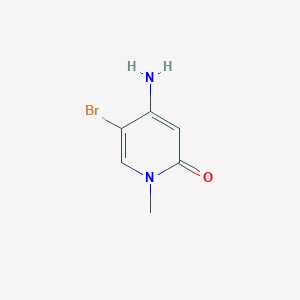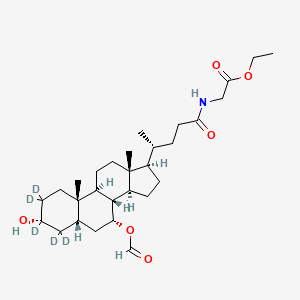
Glutaminyl Cyclase Inhibitor 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutaminyl Cyclase Inhibitor 4 is a compound that targets the enzyme glutaminyl cyclase, which is involved in the post-translational modification of proteins. This enzyme catalyzes the formation of pyroglutamate residues at the N-terminus of peptides and proteins, a modification linked to various pathological conditions, including Alzheimer’s disease . By inhibiting glutaminyl cyclase, this compound aims to prevent the formation of neurotoxic pyroglutamate-modified amyloid-beta peptides, thereby offering potential therapeutic benefits for neurodegenerative diseases .
Méthodes De Préparation
The synthesis of Glutaminyl Cyclase Inhibitor 4 involves several steps, including amide condensation, aldehyde amine condensation, and reduction reactions. The preparation method typically includes the following steps :
Amide Condensation: Adding 1-ethyl-3-(3-dimethylpropylamine) carbodiimide and 1-hydroxybenzotriazole into an organic solvent, stirring in an ice bath, followed by normal temperature stirring.
Aldehyde Amine Condensation and Reduction: Adding triethylamine into an organic solvent, stirring at normal temperature, followed by the addition of sodium borohydride and stirring at elevated temperatures.
Refluxing and Stirring: Refluxing and stirring the mixture under alkaline conditions to obtain the final product.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Glutaminyl Cyclase Inhibitor 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxidizing agents to form oxidized derivatives.
Reduction: Utilizes reducing agents like sodium borohydride to reduce specific functional groups.
Substitution: Involves the replacement of functional groups with other substituents under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
Glutaminyl Cyclase Inhibitor 4 has a wide range of scientific research applications:
Mécanisme D'action
Glutaminyl Cyclase Inhibitor 4 exerts its effects by binding to the active site of glutaminyl cyclase, thereby inhibiting its catalytic activity. This inhibition prevents the formation of pyroglutamate residues on target proteins, which are implicated in the aggregation of amyloid-beta peptides in Alzheimer’s disease . The molecular targets of this inhibitor include the active site residues of glutaminyl cyclase, and the pathways involved are those related to protein post-translational modifications .
Comparaison Avec Des Composés Similaires
Glutaminyl Cyclase Inhibitor 4 is compared with other similar compounds such as PQ912, PBD150, and SEN177 . These compounds also target glutaminyl cyclase but differ in their chemical structures and binding affinities. This compound is unique due to its specific binding interactions and higher potency in inhibiting the enzyme .
Similar Compounds
Propriétés
Formule moléculaire |
C22H33N5O3 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-3-[3-(5-methylimidazol-1-yl)propyl]-1-(1-methylpiperidin-4-yl)urea |
InChI |
InChI=1S/C22H33N5O3/c1-17-15-23-16-26(17)11-5-10-24-22(28)27(18-8-12-25(2)13-9-18)19-6-7-20(29-3)21(14-19)30-4/h6-7,14-16,18H,5,8-13H2,1-4H3,(H,24,28) |
Clé InChI |
APMPRURNDCVMST-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CN1CCCNC(=O)N(C2CCN(CC2)C)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)

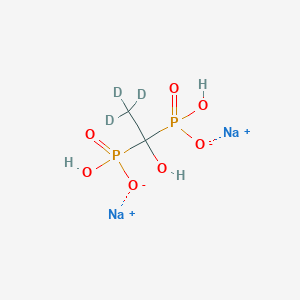
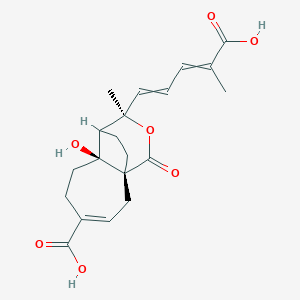
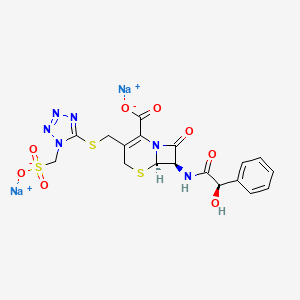
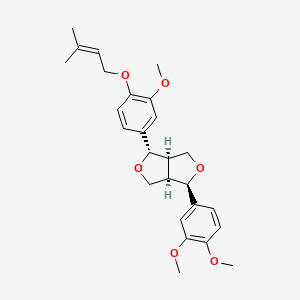
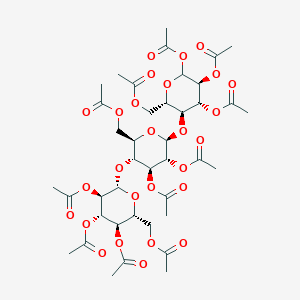
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
